Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 91419-58-8
VCID: VC11681418
InChI: InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2
Molecular Formula: C11H19N5O2
Molecular Weight: 253.30 g/mol

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate

CAS No.: 91419-58-8

Cat. No.: VC11681418

Molecular Formula: C11H19N5O2

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2H-tetrazol-5-YL)piperidine-1-carboxylate - 91419-58-8

Specification

CAS No. 91419-58-8
Molecular Formula C11H19N5O2
Molecular Weight 253.30 g/mol
IUPAC Name tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-4-8(5-7-16)9-12-14-15-13-9/h8H,4-7H2,1-3H3,(H,12,13,14,15)
Standard InChI Key YATXQENSVJAHPY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NNN=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate has the molecular formula C₁₂H₁₉N₅O₂ and a molecular weight of 253.30 g/mol . The structure comprises a piperidine ring with a tetrazole group at the 4-position and a Boc-protecting group at the 1-position (Fig. 1). The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, confers metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for carboxylic acids in drug design .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number91419-58-8
Molecular FormulaC₁₂H₁₉N₅O₂
Molecular Weight253.30 g/mol
Synonyms1-Boc-4-(2H-tetrazol-5-yl)piperidine

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the tetrazole group occupying an equatorial position to minimize steric hindrance. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via sequential functionalization of the piperidine ring. A patented method for analogous Boc-protected piperidines involves:

  • Halogen/Magnesium Exchange: Reaction of a bromopyridine derivative with isopropyl magnesium chloride-lithium chloride to generate a Grignard reagent .

  • Nucleophilic Addition: The Grignard reagent reacts with N-Boc-4-piperidone under controlled temperatures (5–20°C) to form a hydroxylated intermediate .

  • Reduction and Deprotection: Boron trifluoride diethyl etherate catalyzes the reduction of the hydroxyl group using triethylsilane, followed by alkaline hydrolysis to remove protective groups .

For tert-butyl 4-(2H-tetrazol-5-yl)piperidine-1-carboxylate, the tetrazole ring is introduced via cycloaddition or substitution. A common approach involves reacting 4-cyano-piperidine-1-carboxylate with sodium azide and ammonium chloride under reflux, followed by Boc protection .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPuritySource
1NaN₃, NH₄Cl, DMF, 100°C, 24 h75%95%
2Boc₂O, DMAP, CH₂Cl₂, rt, 12 h90%99%

Process Optimization

Key factors affecting yield include:

  • Temperature Control: Excessive heat during tetrazole formation leads to decomposition .

  • Catalyst Selection: Boron trifluoride enhances reduction efficiency but requires strict moisture control .

  • Purification: Recrystallization from methyl tert-butyl ether improves purity to >99% .

Physicochemical Properties

Stability

The compound is stable under inert gas (N₂ or Ar) at 2–8°C but prone to hydrolysis in acidic or basic conditions due to the Boc group .

Biological and Pharmacological Applications

Cholesteryl Ester Transfer Protein (CETP) Inhibition

In a fluorescence-based assay, tetrazole-containing piperidines demonstrated potent CETP inhibition (e.g., compound 40, IC₅₀ = 0.81 µM) . The tetrazole ring mimics the transition state of lipid transfer, making it critical for activity .

Table 3: Biological Activity Data

CompoundIC₅₀ (µM)TargetSource
Anacetrapib (reference)0.002CETP
Tetrazole derivative 400.81CETP

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.05–3.20 (m, 4H, piperidine), 4.15 (br s, 1H, tetrazole) .

  • HPLC: Purity >99% achieved using C18 columns (MeCN/H₂O, 70:30) .

  • Mass Spectrometry: [M+H]⁺ m/z = 254.1 (calculated: 253.3) .

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